6-Chloro-6-defluoro Ciprofloxacin is a synthetic chemical compound with the molecular formula C17H18ClN3O3 and a molecular weight of 347.8 g/mol. It is classified as a fluorinated quinolone antibacterial agent, specifically an impurity of Ciprofloxacin, which is widely used for its antimicrobial properties. The compound features a chloro group at the 6-position and lacks a fluorine atom at the same position, distinguishing it from its parent compound, Ciprofloxacin. Its chemical structure includes a cyclopropyl group, a piperazine moiety, and a carboxylic acid functional group, contributing to its biological activity and pharmacological profile .
Limited research exists regarding the specific antibacterial properties of 6-Chloro-6-defluoro Ciprofloxacin. Due to its structural similarity to Ciprofloxacin, some researchers hypothesize that 6-Cl-6-dF-CIP might exhibit antibacterial activity []. Ciprofloxacin works by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication []. However, further investigation is needed to confirm if 6-Cl-6-dF-CIP possesses similar mechanisms and effectiveness against bacteria.
The chemical reactivity of 6-Chloro-6-defluoro Ciprofloxacin can be attributed to its functional groups. It can undergo various reactions typical of quinolone derivatives, including:
These reactions are essential for understanding its potential modifications and applications in medicinal chemistry.
6-Chloro-6-defluoro Ciprofloxacin exhibits antibacterial activity similar to that of Ciprofloxacin. Its mechanism involves inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription. This inhibition leads to cell death in susceptible bacteria. Studies suggest that while it retains some antimicrobial efficacy, its potency may vary compared to Ciprofloxacin due to structural differences .
The synthesis of 6-Chloro-6-defluoro Ciprofloxacin typically involves several steps:
These methods highlight the complexity involved in modifying existing pharmaceutical compounds to create derivatives with specific properties .
As an impurity of Ciprofloxacin, 6-Chloro-6-defluoro Ciprofloxacin is primarily used in research settings rather than as a standalone therapeutic agent. Its applications include:
The compound's role as an impurity emphasizes the importance of understanding all components within pharmaceutical products for quality control .
Interaction studies involving 6-Chloro-6-defluoro Ciprofloxacin focus on its pharmacokinetics and pharmacodynamics when combined with other drugs or within biological systems. Research indicates that it may exhibit:
These interactions are crucial for optimizing treatment regimens involving fluoroquinolones .
Several compounds share structural similarities with 6-Chloro-6-defluoro Ciprofloxacin, each exhibiting unique properties:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ciprofloxacin | Contains fluorine at the 6-position | Broad-spectrum antibacterial |
| Norfloxacin | Lacks chloro substituent; has different side chains | Antibacterial, less potent than Ciprofloxacin |
| Ofloxacin | Similar core structure; different substituents | Antibacterial with broader spectrum |
| Levofloxacin | S-enantiomer of Ofloxacin; higher potency | Effective against Gram-positive bacteria |
| Moxifloxacin | Contains additional methoxy group | Enhanced activity against anaerobes |
The uniqueness of 6-Chloro-6-defluoro Ciprofloxacin lies in its specific structural modifications that influence its biological activity and potential applications as an impurity reference standard rather than as a primary therapeutic agent .
The retrosynthetic analysis of 6-Chloro-6-defluoro Ciprofloxacin (CAS Number: 93106-58-2) reveals multiple strategic disconnection points for achieving the fluorine-to-chlorine substitution at the 6-position of the quinolone core structure [1] [2]. The compound, with molecular formula C17H18ClN3O3 and molecular weight 347.8 g/mol, represents a critical impurity and synthetic intermediate in fluoroquinolone chemistry [3] [4].
The primary retrosynthetic pathway involves the strategic disconnection of the 6-position halogen substituent, allowing for two distinct synthetic approaches [15]. The first approach utilizes a direct halogen exchange reaction starting from the parent ciprofloxacin structure, while the second involves building the quinolone core with the desired chlorine substituent from the beginning of the synthetic sequence [9] [17].
| Retrosynthetic Disconnection | Starting Material | Key Transformation | Synthetic Complexity |
|---|---|---|---|
| 6-Position Halogen Exchange | Ciprofloxacin | Nucleophilic Substitution | Moderate |
| Core Construction | 6-Chloroaniline Derivatives | Conrad-Limpach Cyclization | High |
| Late-Stage Functionalization | 6-Chloroquinolone Precursor | Piperazine Installation | Low |
The most efficient retrosynthetic analysis identifies the quinolone carboxylic acid core as the central synthetic target, with subsequent installation of the cyclopropyl and piperazine substituents [18] [30]. This approach minimizes the number of synthetic steps while maintaining high regioselectivity for the desired 6-chloro substitution pattern [15] [17].
Advanced retrosynthetic strategies employ the Conrad-Limpach reaction as a key bond-forming transformation, utilizing appropriately substituted aniline derivatives and beta-ketoesters [18] [30]. This methodology allows for the direct incorporation of the 6-chloro substituent during the quinolone core formation, eliminating the need for subsequent halogen exchange reactions [32].
The nucleophilic aromatic substitution mechanism governing the synthesis of 6-Chloro-6-defluoro Ciprofloxacin follows the classical addition-elimination pathway characteristic of electron-deficient aromatic systems [11] [39]. The quinolone core structure provides multiple electron-withdrawing groups that activate the aromatic ring toward nucleophilic attack [13] [14].
The mechanism proceeds through a Meisenheimer complex intermediate, where the nucleophile attacks the carbon bearing the leaving group, forming a negatively charged intermediate that is stabilized by the electron-withdrawing quinolone carbonyl and carboxylate groups [11] [36]. The subsequent elimination of the leaving group restores aromaticity and completes the substitution process [39].
| Mechanistic Step | Energy Barrier (kJ/mol) | Rate-Determining Factor | Selectivity Impact |
|---|---|---|---|
| Nucleophile Addition | 85-95 | Nucleophile Basicity | High |
| Intermediate Stabilization | 45-55 | Ring Electronics | Moderate |
| Leaving Group Departure | 65-75 | Leaving Group Ability | Low |
The regioselectivity of nucleophilic aromatic substitution in quinolone systems is governed by the relative positioning of electron-withdrawing groups [36] [39]. The 6-position shows enhanced reactivity due to its ortho relationship to the quinolone nitrogen and meta relationship to the carbonyl group, creating a favorable electronic environment for nucleophilic attack [13] [37].
Reaction conditions significantly influence the mechanistic pathway and product distribution [33] [39]. Temperature elevation accelerates the reaction rate but may compromise selectivity, while solvent polarity affects both the nucleophile solvation and the stability of the Meisenheimer intermediate [14] [33]. The use of chelating agents, such as boron complexes, has been demonstrated to enhance reactivity by further activating the aromatic system toward nucleophilic substitution [37] [39].
Industrial-scale production of 6-Chloro-6-defluoro Ciprofloxacin encounters significant challenges related to reaction scalability, yield optimization, and process economics [18] [29]. The primary obstacle involves maintaining consistent reaction conditions across large reactor volumes while ensuring adequate heat and mass transfer [20] [29].
Temperature control emerges as a critical factor in large-scale synthesis, with temperature variations of ±2°C significantly impacting both reaction rate and product selectivity [29] [30]. Industrial reactors require sophisticated heating and cooling systems to maintain uniform temperature distribution, particularly during exothermic nucleophilic substitution reactions [18] [29].
| Scale Parameter | Laboratory (1-10 g) | Pilot Scale (100-1000 g) | Industrial Scale (>10 kg) |
|---|---|---|---|
| Reaction Yield (%) | 88-94 | 82-89 | 71-86 |
| Reaction Time (hours) | 2-4 | 4-8 | 6-12 |
| Temperature Control (°C) | ±0.5 | ±1.0 | ±2.0 |
| Purity (%) | >98 | 95-98 | 92-96 |
Yield optimization strategies focus on optimizing reaction stoichiometry, catalyst loading, and reaction atmosphere control [18] [29]. The use of excess nucleophile (1.2-1.5 equivalents) has been shown to improve conversion efficiency while minimizing side product formation [30] [32]. Catalyst systems, particularly those involving transition metal complexes, require careful optimization to balance activity and selectivity [29] [31].
Solvent selection plays a crucial role in industrial-scale processes, with considerations including cost, environmental impact, and recyclability [18] [20]. Polar aprotic solvents such as dimethylformamide and acetonitrile provide optimal reaction conditions but present challenges for solvent recovery and environmental compliance [29] [30].
Process intensification techniques, including microwave-assisted synthesis and continuous flow reactors, offer potential solutions for improving reaction efficiency and reducing production costs [13] [15]. These technologies enable better control over reaction parameters and can significantly reduce reaction times while maintaining or improving product quality [15] [29].
The purification of 6-Chloro-6-defluoro Ciprofloxacin to pharmaceutical-grade standards requires sophisticated separation techniques capable of removing structurally similar impurities and achieving high purity levels [22] [25]. High-performance liquid chromatography represents the primary analytical and preparative technique for achieving the required purity specifications [26] [41].
Reversed-phase chromatography using C18 stationary phases provides optimal separation of quinolone impurities, with mobile phase compositions typically consisting of phosphate buffer systems (pH 3.0-5.5) combined with acetonitrile gradients [25] [40]. The separation mechanism relies on the differential hydrophobic interactions between the quinolone analogs and the stationary phase [26] [43].
| Purification Method | Purity Achieved (%) | Recovery (%) | Processing Time | Cost Factor |
|---|---|---|---|---|
| Preparative HPLC | >99.5 | 85-92 | 2-4 hours | High |
| Crystallization | 98.5-99.2 | 92-97 | 8-24 hours | Moderate |
| Combination Method | >99.8 | 88-94 | 12-28 hours | Very High |
Crystallization techniques provide an economically viable approach for large-scale purification, utilizing controlled precipitation from organic solvents or solvent mixtures [44] [28]. The selection of crystallization solvents is critical, with polar protic solvents such as methanol and ethanol commonly employed for quinolone purification [23] [44].
Ion-exchange chromatography offers an alternative purification approach, particularly effective for removing charged impurities and degradation products [23] [26]. The amphoteric nature of quinolone compounds allows for selective retention and elution based on pH manipulation, enabling effective separation from neutral and ionic contaminants [26] [43].
Advanced purification strategies employ multi-step protocols combining crystallization with chromatographic techniques to achieve pharmaceutical-grade purity [25] [28]. These protocols typically begin with initial crystallization to remove bulk impurities, followed by chromatographic polishing to eliminate trace contaminants and achieve final purity specifications [22] [41].
Capillary Zone Electrophoresis represents a complementary analytical technique for 6-Chloro-6-defluoro Ciprofloxacin impurity profiling, offering distinct advantages in separation selectivity and analysis speed compared to traditional High-Performance Liquid Chromatography methods [10] [11]. The technique's high separation efficiency and minimal solvent consumption make it particularly valuable for comprehensive impurity characterization.
Electrophoretic System Configuration
Optimal separation of 6-Chloro-6-defluoro Ciprofloxacin and related impurities requires fused silica capillaries with total lengths between 60 and 75 centimeters and internal diameters of 50 to 75 micrometers [10] [11]. The extended capillary length provides enhanced resolution capabilities essential for separating structurally similar fluoroquinolone analogs. Capillary conditioning protocols involving sequential rinses with sodium hydroxide solutions, water, and background electrolyte ensure reproducible electroosmotic flow and peak migration times [11].
Background Electrolyte Optimization
The background electrolyte composition critically influences separation selectivity and detection sensitivity for fluoroquinolone compounds. Phosphate-borate buffer systems with pH values between 6.0 and 8.4 provide optimal separation conditions [10] [11]. The pH selection must balance the ionization states of 6-Chloro-6-defluoro Ciprofloxacin and related impurities to maximize electrophoretic mobility differences.
Buffer concentrations ranging from 25 to 100 millimolar provide adequate conductivity for stable current generation while avoiding excessive Joule heating effects [11]. The addition of organic modifiers such as acetonitrile at low concentrations can improve peak shape and reduce analyte-capillary wall interactions [11].
Separation Conditions and Detection
Applied voltages between 16 and 25 kilovolts provide optimal migration speeds while maintaining current stability [10] [11]. Temperature control at 25 degrees Celsius minimizes thermal effects on migration reproducibility and detector baseline stability. Hydrodynamic injection protocols using 30 to 60 second injection times at 60 millibar pressure ensure reproducible sample introduction [11].
Ultraviolet detection at wavelengths between 280 and 288 nanometers provides optimal sensitivity for fluoroquinolone detection [10] [11]. The technique achieves detection limits comparable to High-Performance Liquid Chromatography methods while offering superior resolution for closely related impurities.
Impurity Separation Capabilities
Capillary Zone Electrophoresis demonstrates superior capability for separating 6-Chloro-6-defluoro Ciprofloxacin from related process impurities and degradation products that may co-elute in High-Performance Liquid Chromatography systems [10]. The technique successfully resolves ciprofloxacin impurity A and other structural analogs that cannot be separated using conventional reversed-phase chromatography [10]. Migration times typically range from 8 to 15 minutes, providing rapid analysis capabilities suitable for high-throughput quality control applications [11].
Method Validation and Precision
Validation studies demonstrate linearity over concentration ranges from 1 to 6 nanomolar per milliliter with correlation coefficients exceeding 0.98 [11]. Precision studies yield relative standard deviation values below 15 percent for both intra-day and inter-day measurements. Recovery studies demonstrate values between 85 and 115 percent across validated concentration ranges, meeting acceptance criteria for trace impurity analysis [11].
Mass spectrometry provides definitive structural identification capabilities for 6-Chloro-6-defluoro Ciprofloxacin through characteristic fragmentation patterns that distinguish the compound from related fluoroquinolone analogs [12] [13]. The technique's selectivity and sensitivity make it essential for confirming compound identity and characterizing degradation products.
Ionization Mechanisms and Precursor Ion Formation
Electrospray ionization in positive mode generates the protonated molecular ion [M+H]+ at mass-to-charge ratio 348, corresponding to the molecular weight of 347.8 daltons plus one proton [14] [13]. The ionization efficiency remains high across pH ranges relevant to pharmaceutical analysis, with optimal signal intensity achieved using mobile phases containing 0.1 percent formic acid [13] [15].
Alternative ionization techniques including atmospheric pressure chemical ionization provide complementary fragmentation information, particularly useful for structural elucidation of thermal degradation products [12]. The ionization source parameters require optimization to balance sensitivity with reproducible fragmentation patterns.
Characteristic Fragmentation Pathways
The fragmentation pattern of 6-Chloro-6-defluoro Ciprofloxacin exhibits distinct differences from ciprofloxacin due to the chlorine substitution. The base peak fragment occurs at mass-to-charge ratio 268, resulting from loss of the piperazine ring substituent [16]. Secondary fragment ions appear at mass-to-charge ratios 245, 231, and 205, corresponding to sequential losses from the quinolone core structure [16].
The diagnostic loss of chlorine (mass difference 35) provides definitive identification of the chloro-substituted analog and distinguishes it from the fluorinated parent compound [12]. Additional characteristic fragments include loss of carbon dioxide (mass difference 44) from the carboxylic acid group and cyclopropyl ring fragmentation [16].
Collision-Induced Dissociation Parameters
Optimal fragmentation requires collision energies between 25 and 40 percent of maximum energy, depending on the specific mass spectrometer configuration [15] [16]. Higher collision energies promote extensive fragmentation that may reduce diagnostic fragment intensity, while insufficient energy yields limited structural information. The collision gas pressure and ion activation time require optimization to achieve reproducible fragmentation patterns.
Multiple Reaction Monitoring Applications
Quantitative analysis utilizing multiple reaction monitoring mode monitors specific precursor-to-product ion transitions for enhanced selectivity [13] [15]. The primary transition monitors mass-to-charge ratio 348 to 268, providing optimal sensitivity for quantitative measurements. Confirmatory transitions including 348 to 245 and 348 to 231 ensure identification specificity and reduce false positive results [15].
Detection limits of 0.01 micrograms per milliliter have been achieved using optimized multiple reaction monitoring parameters, providing adequate sensitivity for pharmaceutical quality control and biological sample analysis [15]. The technique's selectivity eliminates interferences from structurally related compounds and matrix components.
Structural Identification of Degradation Products
Mass spectrometry provides essential capabilities for identifying degradation products formed under stress conditions. Common degradation pathways include piperazine ring opening, yielding fragments with molecular weights of 306 and 263 daltons [17]. Oxidative degradation generates products with modified quinolone ring structures, identifiable through characteristic mass shifts and fragmentation patterns [17].
The technique successfully identifies decarboxylated products formed under acidic and alkaline conditions, characterized by loss of 44 daltons from the parent molecular weight [18]. These degradation products exhibit distinct fragmentation patterns that enable structural assignment and degradation pathway elucidation.
Stability-indicating analytical methods for 6-Chloro-6-defluoro Ciprofloxacin must demonstrate capability to separate the intact compound from all potential degradation products formed under relevant stress conditions [1] [19]. These methods are essential for pharmaceutical quality control and regulatory compliance, ensuring product stability throughout shelf life.
Forced Degradation Study Design
Comprehensive forced degradation studies encompass acidic hydrolysis, alkaline hydrolysis, oxidative stress, thermal degradation, and photolytic conditions as specified in International Conference on Harmonization guidelines [20] [21]. Each stress condition targets specific degradation mechanisms relevant to pharmaceutical storage and handling conditions.
Acidic hydrolysis using 0.1 Normal hydrochloric acid at 70 degrees Celsius for 4 hours generates 19 to 20 percent degradation, primarily through decarboxylation mechanisms [20]. Alkaline conditions using 0.1 Normal sodium hydroxide under identical conditions produce 23 to 24 percent degradation, representing the most significant degradation pathway [20]. These conditions simulate extreme pH exposures that may occur during formulation processing or storage.
Oxidative stress testing using 3 percent hydrogen peroxide at 70 degrees Celsius for 4 hours yields 39 to 40 percent degradation, making it the most aggressive degradation condition [20]. This testing identifies susceptibility to oxidative degradation that may occur through exposure to atmospheric oxygen or interaction with excipients containing peroxides. The oxidative pathway primarily affects the piperazine ring structure, generating ring-opened products [17].
Thermal and Photolytic Stability Assessment
Thermal stability testing at 60 degrees Celsius under dry conditions for 24 hours demonstrates good thermal stability with only 8 to 10 percent degradation [20]. This testing simulates accelerated storage conditions and confirms stability under normal pharmaceutical storage temperatures. The minimal degradation observed indicates good thermal stability characteristics suitable for conventional pharmaceutical formulations.
Photolytic testing using ultraviolet radiation at 254 nanometers for 5 days generates 28 to 30 percent degradation, indicating significant photosensitivity [20]. This testing identifies the need for light-protective packaging and storage conditions to maintain product stability. The photodegradation products include ring fragmentation products requiring analytical separation from the parent compound.
Analytical Method Requirements
Stability-indicating methods must achieve baseline resolution between 6-Chloro-6-defluoro Ciprofloxacin and all degradation products with resolution factors exceeding 2.0 [19] [21]. Peak purity assessments using photodiode array detection confirm absence of co-eluting degradation products [21]. The methods must demonstrate mass balance approaching 100 percent to account for all degradation products formed under stress conditions.
Validation parameters for stability-indicating methods include linearity over ranges encompassing 50 to 150 percent of nominal concentration, precision with relative standard deviation values below 2 percent, and accuracy between 98 and 102 percent [19] [21]. The methods must demonstrate robustness to minor variations in chromatographic conditions while maintaining degradation product separation.
Degradation Product Identification and Characterization
Mass spectrometric identification of degradation products provides essential structural information for understanding degradation mechanisms and assessing potential safety implications [17]. The primary degradation products include decarboxylated analogs formed under acidic and alkaline conditions, characterized by loss of carbon dioxide (44 daltons) from the carboxylic acid group [18].
Oxidative degradation generates piperazine ring-opened products with molecular weights of 306, 263, and 245 daltons, corresponding to sequential degradation steps [17]. These products exhibit distinct chromatographic retention times and mass spectrometric fragmentation patterns enabling identification and quantification. The degradation pathway involves oxidative attack at nitrogen atoms in the piperazine ring, leading to ring opening and subsequent hydrolysis [17].
Photolytic degradation produces multiple ring fragmentation products requiring comprehensive analytical characterization to ensure complete separation from the parent compound [20]. The complexity of photodegradation products necessitates high-resolution analytical techniques capable of separating closely related structural analogs.
Regulatory Compliance and Quality Control
Stability-indicating methods must comply with International Conference on Harmonization guidelines for analytical method validation and stability testing [1] [21]. The methods require approval by regulatory authorities as part of pharmaceutical registration applications and must demonstrate consistency with established pharmacopeial standards where applicable.